Methyl 5-bromo-4,6-dimethylnicotinate
CAS No.:
Cat. No.: VC18728720
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNO2 |
|---|---|
| Molecular Weight | 244.08 g/mol |
| IUPAC Name | methyl 5-bromo-4,6-dimethylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-3)4-11-6(2)8(5)10/h4H,1-3H3 |
| Standard InChI Key | RHMACOFOSAMNHB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC=C1C(=O)OC)C)Br |
Introduction
Structural and Molecular Characteristics
Methyl 5-bromo-4,6-dimethylnicotinate features a pyridine core with three key substituents:
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Bromine at position 5, enhancing electrophilic reactivity.
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Methyl groups at positions 4 and 6, contributing steric bulk and influencing electronic distribution.
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Methyl ester at position 3, facilitating further functionalization .
The compound’s planar geometry and halogenated aromatic system enable diverse reactivity, particularly in cross-coupling reactions. X-ray crystallography data (PubChem CID: 86104554) confirm its monoclinic crystal system and non-covalent interactions dominated by van der Waals forces .
Synthesis Methods
Bromination of Precursors
The most common route involves bromination of 4,6-dimethylnicotinic acid or its esters. Using -bromosuccinimide (NBS) or bromine in acetic acid under controlled temperatures (50–80°C) yields the brominated product with >70% efficiency. For example:
Subsequent esterification with methanol and provides the methyl ester.
Palladium-Catalyzed Cross-Coupling
Alternative methods employ Suzuki-Miyaura coupling. Methyl 5-bromo-6-chloro-3-pyridinecarboxylate reacts with trimethylboroxin in the presence of and in dioxane (110°C, 16 h), achieving 46% yield after purification .
Table 1: Comparison of Synthetic Routes
Chemical Properties and Reactivity
Physical Properties
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Appearance: White to off-white crystalline solid.
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Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and dichloromethane .
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Stability: Stable under inert atmospheres but sensitive to prolonged light exposure .
Reactivity
The bromine atom participates in nucleophilic substitution (e.g., with amines or thiols), while the ester group undergoes hydrolysis to carboxylic acids under basic conditions. The methyl groups hinder electrophilic aromatic substitution at adjacent positions, directing reactivity to the 5-bromo site.
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
Methyl 5-bromo-4,6-dimethylnicotinate serves as a precursor for pyridine-based inhibitors. For instance, analogs with modified ester groups show promise as SARS-CoV-2 main protease (M) inhibitors, leveraging the bromine for covalent binding to Cys145 .
Industrial and Research Applications
Organic Synthesis
The compound’s versatility is highlighted in:
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Suzuki-Miyaura reactions: Coupling with aryl boronic acids to generate biaryl systems .
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Nucleophilic substitutions: Replacement of bromine with azide or amine groups for click chemistry.
Material Science
Brominated pyridines are explored as ligands in luminescent metal-organic frameworks (MOFs), where the bromine atom enhances intersystem crossing for phosphorescence .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
| Compound | Substituents | Key Differences |
|---|---|---|
| Ethyl 5-bromo-4,6-dimethylnicotinate | Ethyl ester at position 3 | Higher lipophilicity; slower hydrolysis |
| Methyl 5-bromo-2-methoxy-6-methylnicotinate | Methoxy at position 2 | Enhanced H-bonding capacity |
| Nicotinic acid | No substituents | Limited reactivity; acidic carboxyl group |
Ethyl derivatives exhibit prolonged metabolic stability, whereas methoxy analogs show improved solubility .
Future Directions
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